molecular formula C9H6F3NO3S B2454080 4-(Trifluoromethoxy)benzenesulphonylacetonitrile CAS No. 217186-16-8

4-(Trifluoromethoxy)benzenesulphonylacetonitrile

Cat. No. B2454080
CAS RN: 217186-16-8
M. Wt: 265.21
InChI Key: AWXPHHFMCOJVSU-UHFFFAOYSA-N
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Description

4-(Trifluoromethoxy)benzenesulphonylacetonitrile is a chemical compound with the molecular formula C9H6F3NO3S . It is used in laboratory settings .


Chemical Reactions Analysis

Specific chemical reactions involving 4-(Trifluoromethoxy)benzenesulphonylacetonitrile are not detailed in the available sources .

Scientific Research Applications

Medicinal Chemistry and Drug Development

The trifluoromethoxy group enhances the lipophilicity and metabolic stability of drug candidates. Researchers have explored its incorporation into small molecules to improve pharmacokinetics and bioavailability. For instance, symmetrical bis-ureas containing a 4-(trifluoromethoxy)phenyl fragment have shown promise as inhibitors of human soluble epoxide hydrolase, a target implicated in various diseases .

Organic Synthesis

The trifluoromethoxy group serves as a versatile synthetic handle. It participates in diverse transformations, including nucleophilic substitutions, radical reactions, and transition metal-catalyzed processes. Researchers have harnessed its reactivity for the synthesis of complex molecules.

Safety and Hazards

4-(Trifluoromethoxy)benzenesulphonylacetonitrile is considered hazardous. It causes severe skin burns and eye damage. Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection . In case of contact with skin or eyes, immediate medical attention is required .

properties

IUPAC Name

2-[4-(trifluoromethoxy)phenyl]sulfonylacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NO3S/c10-9(11,12)16-7-1-3-8(4-2-7)17(14,15)6-5-13/h1-4H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWXPHHFMCOJVSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC(F)(F)F)S(=O)(=O)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Trifluoromethoxy)benzenesulphonylacetonitrile

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